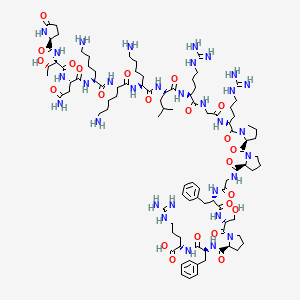
DIRECT BLUE 202
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Blue 202: is a synthetic dye commonly used in various industries, particularly in textiles. It belongs to the class of direct dyes, which are known for their ability to directly adhere to fibers without the need for a mordant. This dye is characterized by its vibrant blue color and is often used to dye cotton, paper, and other cellulosic materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 202 typically involves the diazotization of aromatic amines followed by coupling with appropriate coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions. The specific aromatic amines and coupling components used can vary, but they generally include compounds such as benzidine and its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from the aromatic amine, which is then coupled with a coupling component in an alkaline medium. The resulting dye is then purified, dried, and processed into a usable form for various applications.
化学反应分析
Types of Reactions: Direct Blue 202 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Substituted derivatives of the original dye.
科学研究应用
Direct Blue 202 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用机制
The mechanism of action of Direct Blue 202 involves its ability to bind to fibers and other substrates through various interactions, including hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and vibrant coloration. In biological applications, the dye can interact with cellular components, making it useful for staining and visualization.
相似化合物的比较
Direct Blue 202 can be compared with other direct dyes, such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and binding characteristics. Compared to other direct dyes, it offers a vibrant blue color and strong adherence to cellulosic fibers, making it particularly valuable in textile and paper industries.
属性
CAS 编号 |
107043-92-5 |
|---|---|
分子式 |
C11H8N2S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



